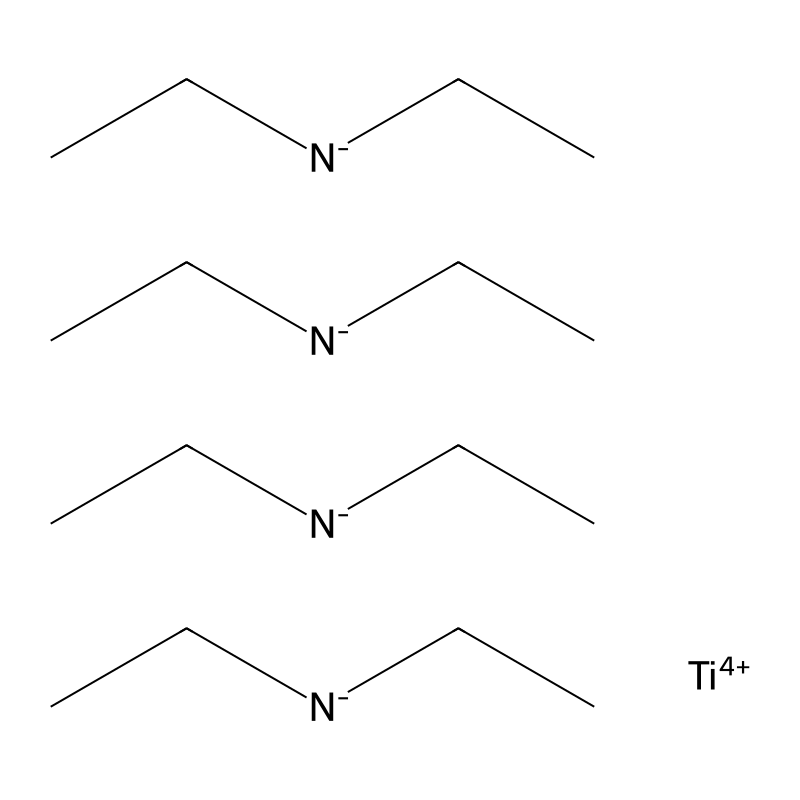

Tetrakis(diethylamino)titanium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Vapor Deposition (CVD)

TDEAT is a precursor for depositing thin films of titanium nitride (TiN) using chemical vapor deposition (CVD) []. CVD is a technique used to create thin films on a substrate by introducing chemicals in their gaseous phase. TDEAT decomposes at high temperatures, releasing titanium and enabling the formation of a titanium nitride layer [].

Thin films of titanium nitride are desirable due to their many useful properties, including high hardness, good electrical conductivity, and corrosion resistance []. These properties make TiN films valuable in various applications, such as wear-resistant coatings for cutting tools, diffusion barriers in microelectronics, and decorative coatings [].

Atomic Layer Deposition (ALD)

TDEAT can also be used as a precursor for titanium dioxide (TiO2) thin films using atomic layer deposition (ALD) []. ALD is a variant of CVD where the film grows in a controlled, layer-by-layer fashion []. This level of control allows for the creation of highly uniform and precise thin films.

Tetrakis(diethylamino)titanium is an organometallic compound with the molecular formula and a molecular weight of 336.38 g/mol. It is classified as a titanium(IV) complex, where four diethylamino groups are coordinated to a central titanium atom. This compound is typically a yellow to orange liquid and is sensitive to moisture, requiring careful handling in an inert atmosphere. Its melting point is around 4 °C, and it has a boiling point of approximately 112 °C at reduced pressure .

Tetrakis(diethylamino)titanium serves as a precursor for titanium nitride film deposition through atomic layer deposition methods. It is also utilized in processes involving the etching of diamond-like carbon layers, showcasing its versatility in materials science applications .

Tetrakis(diethylamino)titanium can undergo hydrolysis when exposed to moisture, leading to the formation of titanium dioxide and diethylamine as byproducts:

In addition, it can participate in ligand exchange reactions, particularly in the presence of other amines or metal oxides, which can modify its reactivity and the properties of the resulting titanium-containing materials .

Tetrakis(diethylamino)titanium can be synthesized through several methods, predominantly involving the reaction of titanium tetrachloride with diethylamine under inert conditions:

- Reaction with Titanium Tetrachloride:

This method highlights the importance of maintaining an inert atmosphere throughout the synthesis process due to the compound's sensitivity to moisture.

Tetrakis(diethylamino)titanium finds application primarily in:

- Thin Film Deposition: Used as a precursor for titanium nitride and titanium dioxide films via atomic layer deposition techniques.

- Etching Processes: Employed in reactive ion etching for creating diamond-like carbon coatings.

- Catalysis: Potentially useful in catalyzing various organic reactions, although this area requires more research .

Research on interaction studies involving tetrakis(diethylamino)titanium mainly focuses on its reactivity with surfaces during deposition processes. For instance, studies have shown that it can interact favorably with titanium oxide surfaces during atomic layer deposition, facilitating low-temperature processing conditions due to favorable activation energies for ligand exchange reactions .

Tetrakis(diethylamino)titanium shares similarities with other organometallic titanium complexes, particularly those containing amine ligands. Some notable similar compounds include:

- Tetrakis(dimethylamido)titanium: A widely studied titanium complex used in chemical vapor deposition processes.

- Titanium(IV) isopropoxide: Another precursor for titanium oxide films but with different reactivity profiles.

- Tetrakis(ethylmethylamido)titanium: Similar structure but varies in ligand composition.

Comparison TableCompound Name Ligand Type Main Application Unique Features Tetrakis(diethylamino)titanium Diethylamine Atomic layer deposition Moisture sensitive Tetrakis(dimethylamido)titanium Dimethylamine Chemical vapor deposition More stable under atmospheric conditions Titanium(IV) isopropoxide Isopropanol Precursor for TiO₂ films Less sensitive to moisture Tetrakis(ethylmethylamido)titanium Ethylmethylamine Thin film applications Different ligand sterics

| Compound Name | Ligand Type | Main Application | Unique Features |

|---|---|---|---|

| Tetrakis(diethylamino)titanium | Diethylamine | Atomic layer deposition | Moisture sensitive |

| Tetrakis(dimethylamido)titanium | Dimethylamine | Chemical vapor deposition | More stable under atmospheric conditions |

| Titanium(IV) isopropoxide | Isopropanol | Precursor for TiO₂ films | Less sensitive to moisture |

| Tetrakis(ethylmethylamido)titanium | Ethylmethylamine | Thin film applications | Different ligand sterics |

The uniqueness of tetrakis(diethylamino)titanium lies in its specific ligand arrangement and sensitivity to moisture, influencing its application scope compared to other titanium complexes .

Tetrakis(diethylamino)titanium, with the molecular formula C₁₆H₄₀N₄Ti and CAS number 4419-47-0, represents a significant organometallic compound in the titanium amide family [1] [2]. This compound, commonly abbreviated as tetrakis(diethylamido)titanium(IV) or TDEAT, serves as a crucial precursor in various chemical vapor deposition and atomic layer deposition processes for titanium-containing thin films [3] [4].

The compound exhibits distinctive physical properties that make it suitable for specialized applications. It appears as a dark red to orange liquid with a molecular weight of 336.38 g/mol [1] [5]. The compound displays a relatively low boiling point of 112°C at 0.1 mmHg, a melting point of 4°C, and a density of 0.931 g/mL at 25°C [5] [6]. Its flash point of -28.8°C indicates significant flammability hazards, while its high moisture sensitivity requires careful handling under inert atmospheric conditions [7] [5].

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis Pathways

The laboratory synthesis of tetrakis(diethylamino)titanium involves several well-established methodologies, each with distinct advantages and limitations. The most prevalent approach utilizes the direct reaction between titanium tetrachloride and lithium diethylamide or sodium diethylamide as the primary synthetic route [8] [9].

Direct Synthesis from Titanium Tetrachloride

The primary synthetic pathway involves the metathesis reaction between titanium tetrachloride and lithium diethylamide under strictly anhydrous conditions. This method follows the general reaction scheme:

TiCl₄ + 4 LiNEt₂ → Ti(NEt₂)₄ + 4 LiCl

The reaction typically requires careful temperature control, beginning at temperatures as low as -78°C to minimize side reactions and maximize yield [8] [9]. The titanium tetrachloride is added dropwise to a solution of lithium diethylamide in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere. The reaction mixture is then allowed to warm gradually to room temperature over several hours.

According to established protocols, the preparation begins with the synthesis of lithium diethylamide through the reaction of diethylamine with n-butyllithium in hexane at low temperatures [9]. The lithium diethylamide solution is then transferred to a reaction vessel containing anhydrous solvent, and titanium tetrachloride is added slowly while maintaining temperature control and inert atmosphere conditions.

The reaction typically proceeds with yields ranging from 85-95% when properly executed [10] [9]. The high yield reflects the favorable thermodynamics of the salt metathesis reaction and the strong driving force provided by lithium chloride precipitation.

Amine Elimination Synthetic Route

An alternative approach involves the preparation of mixed chloride-amide titanium compounds followed by complete amide substitution. This method utilizes the intermediate compound Ti(NEt₂)₂Cl₂, which can be prepared by controlled reaction of titanium tetrachloride with precisely two equivalents of lithium diethylamide [8].

The mixed chloride-amide intermediate offers several advantages in terms of reaction control and purification. The subsequent reaction with additional lithium diethylamide proceeds under milder conditions:

Ti(NEt₂)₂Cl₂ + 2 LiNEt₂ → Ti(NEt₂)₄ + 2 LiCl

This stepwise approach allows for better control of reaction stoichiometry and can result in higher purity products, though typically at slightly reduced overall yields of 70-85% [8].

Alternative Synthetic Approaches

Research has demonstrated the viability of modified Grignard approaches utilizing diethylamino magnesium halides. These methods involve the preparation of diethylamino magnesium chloride through the reaction of diethylamine with ethylmagnesium chloride, followed by reaction with titanium tetrachloride [8].

The Grignard approach offers potential advantages in terms of scalability and cost-effectiveness, as Grignard reagents can be prepared in large quantities using standard industrial equipment. However, the method requires careful optimization of reaction conditions to achieve yields comparable to the lithium amide route.

Additional synthetic pathways have been explored involving the reaction of titanium alkoxides with excess diethylamine under elevated temperatures. These methods typically require heating to 150-200°C and result in the elimination of alcohols rather than hydrogen chloride [8].

Purification and Characterization Methods

The purification of tetrakis(diethylamino)titanium typically involves distillation under reduced pressure due to the compound's volatility and thermal sensitivity [5]. The distillation is performed at temperatures between 85-90°C under pressures of 0.1 hPa to minimize thermal decomposition [11].

Alternative purification methods include crystallization from hydrocarbon solvents at low temperatures, though this approach is less commonly employed due to the compound's liquid state at room temperature [5]. The purification process must be conducted under rigorously anhydrous conditions to prevent hydrolysis of the titanium-nitrogen bonds.

Characterization of the synthesized material relies primarily on nuclear magnetic resonance spectroscopy, with ¹H NMR providing definitive confirmation of structure and purity [3] [12]. The ¹H NMR spectrum typically shows characteristic ethyl group resonances with integration patterns consistent with the tetrakis substitution pattern. Additional characterization methods include infrared spectroscopy, mass spectrometry, and elemental analysis for carbon, hydrogen, and nitrogen content [1] [3].

Synthetic Challenges and Optimization

The synthesis of tetrakis(diethylamino)titanium presents several technical challenges that require careful optimization. The extreme moisture sensitivity of both starting materials and products necessitates the use of specialized glassware and handling techniques [7] [5]. All reactions must be conducted under rigorously dry inert atmospheres, typically using nitrogen or argon purified through activated molecular sieves and supported copper catalysts.

Temperature control represents another critical parameter, as excessive heating can lead to thermal decomposition of the desired product, while insufficient activation energy may result in incomplete conversion of starting materials [8]. The optimization of reaction temperature profiles requires careful monitoring using techniques such as in-situ infrared spectroscopy or gas chromatography.

The removal of lithium chloride byproducts presents additional challenges, as the salt must be separated while maintaining anhydrous conditions. This separation is typically accomplished through filtration using dried filter aids or through extraction with anhydrous solvents followed by distillation [9].

| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct TiCl₄ Route | TiCl₄ + 4 LiNEt₂ | -78°C to RT, inert atmosphere | 85-95 | High yield, direct synthesis | Requires low temperature control |

| Amine Elimination | Ti(NEt₂)₂Cl₂ + 2 LiNEt₂ | Low temperature, inert atmosphere | 70-85 | Better reaction control | Multi-step process |

| Grignard Approach | TiCl₄ + 4 Et₂NMgCl | Controlled temperature, anhydrous | 80-90 | Scalable, cost-effective | Requires Grignard preparation |

| Alkoxide Route | Ti(OR)₄ + 4 HNEt₂ | 150-200°C, alcohol elimination | 60-80 | Alternative starting materials | High temperature required |

Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of tetrakis(diethylamino)titanium requires addressing several critical factors including raw material costs, safety considerations, environmental impact, and quality control requirements [8] [13].

Safety and Environmental Considerations: Industrial production must address the pyrophoric nature of the final product and the toxicity of intermediate compounds [7]. The process generates significant quantities of lithium chloride waste, which requires proper disposal or recycling. Additionally, the potential for hydrogen chloride generation during processing necessitates specialized ventilation and scrubbing systems.

Quality Control and Specifications: Industrial production requires robust analytical methods to ensure consistent product quality. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique, with typical purity specifications requiring greater than 99% tetrakis(diethylamino)titanium content [3] [14]. Additional specifications include limits on water content, halide impurities, and thermal stability parameters.

Scale-Up Challenges: The moisture sensitivity of the compound requires specialized production facilities with controlled atmospheric conditions. Large-scale distillation equipment must be designed to handle the corrosive nature of titanium compounds while maintaining the anhydrous conditions essential for product stability [13].

| Industrial Factor | Consideration | Impact on Production |

|---|---|---|

| Raw Material Cost | TiCl₄ and lithium amides expensive | High cost of goods manufactured |

| Safety Requirements | Pyrophoric nature, toxic vapors | Specialized safety protocols required |

| Environmental Impact | Chloride waste, solvent emissions | Environmental compliance costs |

| Quality Control | NMR analysis, purity verification | Quality assurance infrastructure |

| Storage Requirements | Inert atmosphere, temperature control | Specialized storage facilities |

| Scale-Up Limitations | Moisture sensitivity, specialized equipment | Limited production capacity |

The industrial production of tetrakis(diethylamino)titanium remains a specialized process requiring significant capital investment in equipment and safety systems. The combination of raw material costs, safety requirements, and technical complexity limits the number of commercial producers worldwide [13] [12].

Research and Development Directions: Current research focuses on developing alternative synthetic routes that might reduce production costs or improve safety profiles. These include investigations into solid-state synthesis methods, alternative starting materials, and improved purification techniques [8] [12]. Additionally, process intensification approaches using microreactor technology show promise for improving reaction control and reducing waste generation.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable;Corrosive

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.